![molecular formula C22H27F3N6O2 B2886756 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034335-82-3](/img/structure/B2886756.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[5,1-b][1,3]oxazine is a type of organic compound that contains a pyrazole ring fused with an oxazine ring . The CAS Number is 1383675-84-0 and it has a molecular weight of 124.14 .
Molecular Structure Analysis
The molecular structure of pyrazolo[5,1-b][1,3]oxazine involves a fused ring system containing a pyrazole ring (a five-membered ring with two nitrogen atoms) and an oxazine ring (a six-membered ring with one oxygen atom and one nitrogen atom) .Physical And Chemical Properties Analysis
Pyrazolo[5,1-b][1,3]oxazine is a solid at room temperature . Its boiling point is approximately 241.3±9.0 C at 760 mmHg .Scientific Research Applications
Molecular Interaction Studies
Molecular interaction studies of related compounds demonstrate their potent and selective antagonistic properties towards receptors. For example, a study by Shim et al. (2002) utilized conformational analysis and comparative molecular field analysis (CoMFA) to understand the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, suggesting that certain moieties dominate the steric binding interaction, which could be relevant for the compound (Shim et al., 2002).
Heterocyclic Compound Synthesis
The synthesis of small molecules with heterocyclic cores, as discussed by Swanson et al. (2009), highlights the importance of heterocyclic chemistry in developing compounds with potential receptor affinity. These methodologies could be applicable to the synthesis and screening of compounds like "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone" for affinity at human receptors (Swanson et al., 2009).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of new pyridine and pyrazole derivatives have been extensively studied, suggesting that compounds with similar structural frameworks may exhibit notable biological activity against a variety of bacterial and fungal strains. Patel et al. (2011) and Sanjeeva et al. (2022) provide insights into the synthesis and biological evaluation of these compounds, which may guide research into the antimicrobial potential of "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone" (Patel et al., 2011); (Sanjeeva et al., 2022).
Anticancer Potential
Research into novel pyrazole and isoxazole derivatives suggests that compounds with complex heterocyclic structures have potential as anticancer agents. Studies such as those by Katariya et al. (2021) provide evidence of the anticancer activity of related compounds, which could be relevant for exploring the anticancer applications of the specified compound (Katariya et al., 2021).
Molecular Docking and Structural Analysis
Molecular docking studies, as seen in the work by Shawish et al. (2021), offer insights into the binding affinities and interactions of complex molecules with biological targets. These studies are crucial for understanding the potential therapeutic applications of compounds like "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone" (Shawish et al., 2021).
Safety and Hazards
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N6O2/c23-22(24,25)17-3-1-6-26-20(17)29-12-10-28(11-13-29)16-4-8-30(9-5-16)21(32)18-15-19-31(27-18)7-2-14-33-19/h1,3,6,15-16H,2,4-5,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBAEUXPRHAXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=C(C=CC=N5)C(F)(F)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide](/img/structure/B2886673.png)
![methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2886674.png)
![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2886675.png)
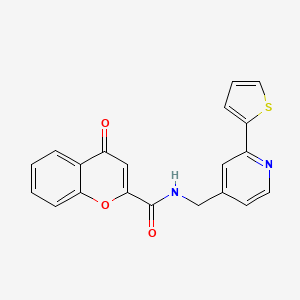
![N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2886678.png)
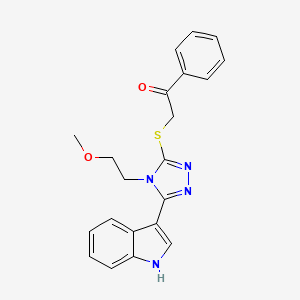
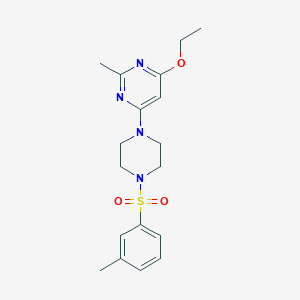

![1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2886685.png)

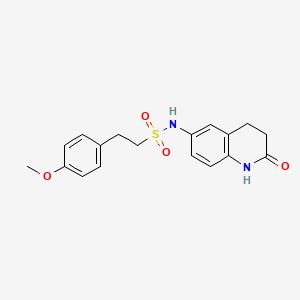
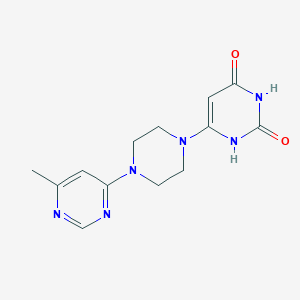
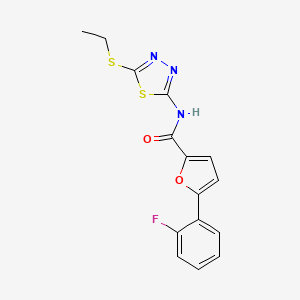
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886696.png)